molecular formula C22H14N4O3 B11503603 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-hydroxyanilino)naphthoquinone

2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-hydroxyanilino)naphthoquinone

Cat. No.: B11503603
M. Wt: 382.4 g/mol
InChI Key: WEEKBLWLSZJPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-hydroxyanilino)naphthoquinone is a complex organic compound that features a benzotriazole moiety linked to a naphthoquinone structure with an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-hydroxyanilino)naphthoquinone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzotriazole Moiety: This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.

    Attachment to Naphthoquinone: The benzotriazole can then be linked to a naphthoquinone derivative through nucleophilic substitution or other suitable reactions.

    Introduction of the Aniline Derivative:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyanilino group.

    Reduction: Reduction reactions could target the quinone moiety, converting it to a hydroquinone.

    Substitution: Various substitution reactions can occur, especially at the benzotriazole and aniline moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Antimicrobial Activity: Possible applications in developing antimicrobial agents.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Diagnostics: Use in diagnostic assays due to its unique chemical properties.

Industry

    Dyes and Pigments: Potential use in the production of dyes and pigments.

    Materials Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-hydroxyanilino)naphthoquinone would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. In antimicrobial applications, it could disrupt cell membrane integrity or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-methoxyanilino)naphthoquinone
  • 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-chloroanilino)naphthoquinone

Uniqueness

The unique combination of the benzotriazole, naphthoquinone, and hydroxyanilino moieties in 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-hydroxyanilino)naphthoquinone may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H14N4O3

Molecular Weight

382.4 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-3-(4-hydroxyanilino)naphthalene-1,4-dione

InChI

InChI=1S/C22H14N4O3/c27-14-11-9-13(10-12-14)23-19-20(26-18-8-4-3-7-17(18)24-25-26)22(29)16-6-2-1-5-15(16)21(19)28/h1-12,23,27H

InChI Key

WEEKBLWLSZJPQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=C(C=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.